molecular formula C20H15FN4O B11122404 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide

Cat. No.: B11122404
M. Wt: 346.4 g/mol
InChI Key: OSGZYJKDINLIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a 4-methylbenzamide moiety at position 2. The imidazo[1,2-a]pyrimidine scaffold is analogous to imidazo[1,2-a]pyridine derivatives but offers distinct electronic and steric properties due to the pyrimidine ring’s nitrogen atoms, which may enhance binding affinity to biological targets .

Properties

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C20H15FN4O/c1-13-3-5-15(6-4-13)19(26)24-18-17(14-7-9-16(21)10-8-14)23-20-22-11-2-12-25(18)20/h2-12H,1H3,(H,24,26)

InChI Key

OSGZYJKDINLIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 4-fluoroaniline with 2-cyanopyrimidine under acidic conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structures exhibit significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

  • Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival, including the modulation of kinase activity and interference with DNA repair mechanisms.

Target Identification and Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship of this compound to optimize its efficacy and reduce toxicity.

  • SAR Studies : These studies reveal that modifications to the imidazo[1,2-a]pyrimidine core can enhance binding affinity to specific targets involved in cancer progression. For instance, substituting different functional groups on the benzamide moiety has been shown to affect the compound's potency against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in breast cancer and leukemia models. The IC50 values obtained from these studies suggest a dose-dependent response, highlighting its potential as a lead compound for further development.

Cancer TypeIC50 Value (µM)Mechanism of Action
Breast Cancer5.0Inhibition of ERK pathway
Leukemia3.5Induction of apoptosis via caspase activation

In Vivo Studies

Preclinical trials using animal models have also indicated promising results for this compound in reducing tumor size and improving survival rates when administered in combination with existing chemotherapeutic agents.

Study TypeModel UsedOutcome
Xenograft ModelMice60% reduction in tumor volume
Syngeneic ModelRatsImproved survival rate by 30%

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide to key analogs, focusing on structural modifications, synthesis routes, and biological activity.

Imidazo[1,2-a]pyridine Derivatives

  • N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034632-98-7)

    • Structure : Replaces the pyrimidine core with pyridine and substitutes benzamide with a hydroxypyrimidine-carboxamide group.
    • Activity : Demonstrates improved solubility due to the hydroxyl group but reduced potency in kinase inhibition assays compared to pyrimidine-containing analogs .
    • Synthesis : Prepared via condensation of imidazo[1,2-a]pyridine intermediates with hydroxypyrimidine carboxylic acid derivatives .
  • N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-4-methylbenzenamines Structure: Features a methylene-linked 4-methylbenzenamine instead of a benzamide. Activity: Exhibits moderate antibacterial activity (MIC = 8–16 µg/mL against Staphylococcus aureus) but lower selectivity due to the amine’s basicity . Synthesis: Derived from Schiff base reduction using sodium borohydride, a method noted for high yields (75–85%) .

Pyrimidine-Core Analogs

  • N-[3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl]benzamide

    • Structure : Bromine substitution at position 8 of the imidazo[1,2-a]pyridine ring; lacks the pyrimidine core.
    • Activity : Bromine enhances electrophilicity, improving binding to ATP pockets in kinases (IC₅₀ = 12 nM vs. ABL1 kinase) but increases cytotoxicity (CC₅₀ = 2.5 µM in HEK293 cells) .
    • Synthesis : Synthesized via Ullmann coupling, requiring palladium catalysts and elevated temperatures (80–100°C) .
  • N-[2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide

    • Structure : Substitutes 4-methylbenzamide with a trifluoromethylbenzamide group.
    • Activity : Trifluoromethyl group enhances metabolic stability (t₁/₂ = 6.2 h in human microsomes) but reduces aqueous solubility (logP = 3.8) .
    • Synthesis : Achieved via Suzuki-Miyaura coupling, with yields >70% .

Bioisosteric Replacements

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)-1-(furan-2-ylmethyl)urea Structure: Replaces the imidazo[1,2-a]pyrimidine core with a pyrrolidine-dione-furan hybrid. Activity: Shows potent biofilm inhibition (IC₅₀ = 1.8 µM against Pseudomonas aeruginosa) but poor oral bioavailability (<10% in rats) .

Biological Activity

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H21FN6O
  • Molecular Weight : 376.4 g/mol
  • IUPAC Name : 4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase.
    • A recent investigation reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • In vitro assays revealed that it can disrupt bacterial cell wall synthesis, leading to cell lysis .
  • Enzyme Inhibition :
    • This compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
    • It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in both cancerous and microbial cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Targeting Kinases : The compound shows promise as a kinase inhibitor, which is vital in signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that administration of this compound resulted in a significant reduction in tumor size in 60% of participants .
  • Case Study 2 : In a laboratory setting, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound, observing complete inhibition at concentrations above 10 µg/mL .

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionInhibits DHFR activity

Q & A

Q. Critical Factors :

  • Temperature : Excess heat (>120°C) may lead to decomposition of the imidazo[1,2-a]pyrimidine core.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but require careful drying to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating high-purity (>95%) products .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what key spectral signatures distinguish it from analogs?

Q. Basic Characterization & Validation

  • ¹H/¹³C-NMR :
    • Aromatic protons from the 4-fluorophenyl group appear as doublets at δ 7.2–7.8 ppm (J = 8–9 Hz, coupling with fluorine).
    • The imidazo[1,2-a]pyrimidine core shows distinct singlet peaks at δ 8.3–8.5 ppm for H-3 and H-5 .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 403.1 (calculated: 403.4) confirms molecular weight .
  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water gradient) ensures purity >98% .

Q. Differentiation from Analogs :

  • Fluorine vs. Chlorine Substitution : Fluorine’s strong electronegativity downfield-shifts adjacent protons compared to chlorine.
  • Methylbenzamide vs. Trifluoromethyl : IR spectra show C=O stretch at 1680 cm⁻¹ for benzamide, absent in trifluoromethyl derivatives .

How do structural modifications (e.g., halogen substitution, heterocycle variation) impact biological activity, and what design strategies optimize target selectivity?

Advanced Structure-Activity Relationship (SAR)
Key structural determinants of activity:

Modification Biological Impact Example
4-Fluorophenyl Enhances kinase inhibition (e.g., CDK2 IC₅₀ = 12 nM vs. 45 nM for 4-methylphenyl)
Imidazo[1,2-a]pyrimidine vs. pyridine Pyrimidine’s planar structure improves DNA intercalation (e.g., 2x higher cytotoxicity in MCF-7 cells)
Chlorine at Position 6 Increases metabolic stability (t₁/₂ = 8.2 hours vs. 3.1 hours for unsubstituted)

Q. Design Strategies :

  • Isosteric Replacement : Replacing fluorine with chlorine maintains steric bulk but alters electronic properties, improving solubility .
  • Heterocycle Fusion : Adding a thiophene (as in ) boosts antimicrobial activity but reduces kinase selectivity .

What molecular targets and mechanisms underlie its reported anticancer activity, and how do in vitro models correlate with in vivo efficacy?

Q. Advanced Mechanistic & Translational Research

  • Primary Target : Cyclin-dependent kinase 4/6 (CDK4/6) inhibition (IC₅₀ = 18 nM), validated via ATP-competitive binding assays .
  • Secondary Targets :
    • PARP-1 : Induces synthetic lethality in BRCA1-deficient cells (EC₅₀ = 2.1 µM) .
    • Topoisomerase IIα : Stabilizes DNA cleavage complexes at 10 µM .

Q. Model Correlation :

  • In Vitro : IC₅₀ values in HCT-116 (colon cancer) = 0.8 µM vs. 1.2 µM in vivo xenografts. Discrepancies arise from pharmacokinetic factors (e.g., plasma protein binding = 92%) .
  • Resistance Mechanisms : Overexpression of ABCB1 transporters reduces intracellular accumulation (2.5x lower in resistant lines) .

How should researchers resolve contradictions in reported biological activities (e.g., divergent IC₅₀ values across studies)?

Advanced Data Analysis & Experimental Design
Common sources of contradiction and solutions:

Issue Resolution Strategy Reference
Cell Line Variability Use authenticated lines (e.g., ATCC) and standardize culture conditions (e.g., 10% FBS, 37°C/5% CO₂)
Assay Protocols Validate kinase inhibition via orthogonal methods (e.g., Western blot for p-Rb reduction)
Metabolic Differences Conduct hepatocyte stability assays (e.g., human vs. murine microsomes) to adjust dosing

Q. Statistical Tools :

  • Grubbs’ Test : Identify outliers in IC₅₀ datasets (α = 0.05).
  • ANOVA with Tukey’s HSD : Compare activity across >3 structural analogs .

What strategies mitigate off-target effects in kinase inhibition assays, and how can selectivity be quantitatively assessed?

Q. Advanced Selectivity Profiling

  • Kinome Screening : Use panels (e.g., DiscoverX KINOMEscan) to quantify selectivity (S(35) = 0.01 indicates high specificity) .
  • Covalent Modification : Introduce acrylamide warheads (e.g., at position 6) for irreversible binding to cysteine residues, reducing off-target kinase engagement .

Q. Computational Tools :

  • Molecular Dynamics Simulations : Predict binding poses with CDK2 vs. off-target VEGFR2 (ΔG binding = -9.8 kcal/mol vs. -6.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.